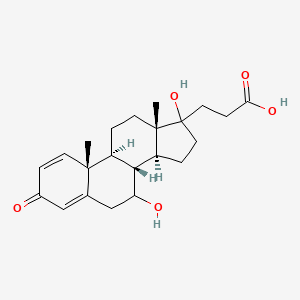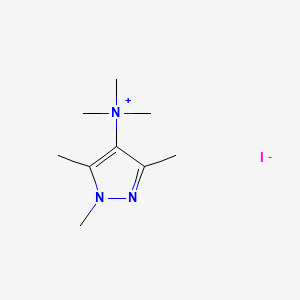
Propyl-delta(8)-tetrahydrocannabinol
Vue d'ensemble
Description
Propyl-delta(8)-tetrahydrocannabinol is a synthetic cannabinoid compound that is structurally similar to delta(9)-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is known for its potential therapeutic effects and is being studied for its applications in various fields such as medicine, chemistry, and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl-delta(8)-tetrahydrocannabinol typically involves the cyclization of a suitable precursor under controlled conditions. One common method is the acid-catalyzed cyclization of olivetol with a suitable terpene, followed by the addition of a propyl group. The reaction conditions often include the use of strong acids such as sulfuric acid or Lewis acids like boron trifluoride.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl-delta(8)-tetrahydrocannabinol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinone or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products
Applications De Recherche Scientifique
Propyl-delta(8)-tetrahydrocannabinol has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of cannabinoids.
Biology: Investigated for its effects on cellular processes and potential as a research tool in studying cannabinoid receptors.
Medicine: Explored for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and neuroprotective effects.
Mécanisme D'action
Propyl-delta(8)-tetrahydrocannabinol exerts its effects by interacting with the endocannabinoid system, specifically binding to cannabinoid receptors (CB1 and CB2) in the body. This interaction modulates various physiological processes, including pain perception, inflammation, and mood regulation. The compound’s effects are mediated through the activation of signaling pathways involving G-proteins and other intracellular messengers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Delta(9)-tetrahydrocannabinol: The primary psychoactive component of cannabis, known for its strong psychoactive effects.
Delta(8)-tetrahydrocannabinol: A less potent isomer of delta(9)-tetrahydrocannabinol with similar but milder effects.
Cannabidiol (CBD): A non-psychoactive cannabinoid with potential therapeutic benefits.
Uniqueness
Propyl-delta(8)-tetrahydrocannabinol is unique due to its structural modification, which imparts distinct pharmacological properties. Unlike delta(9)-tetrahydrocannabinol, it may offer therapeutic benefits with potentially fewer psychoactive effects, making it a promising candidate for medical research and applications.
Propriétés
IUPAC Name |
(6aR,10aR)-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h7,10-11,14-15,20H,5-6,8-9H2,1-4H3/t14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBDULHNWQRYSY-HUUCEWRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00185189 | |
| Record name | (6aR,10aR)-6,6,9-Trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31262-38-1 | |
| Record name | (6aR,10aR)-6a,7,10,10a-Tetrahydro-6,6,9-trimethyl-3-propyl-6H-dibenzo[b,d]pyran-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31262-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl-delta(8)-tetrahydrocannabinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031262381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6aR,10aR)-6,6,9-Trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00185189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is n-propyl-delta(8)-tetrahydrocannabinol metabolized in mice?
A1: Research indicates that n-propyl-delta(8)-tetrahydrocannabinol undergoes extensive metabolism in mice, primarily in the liver. [] The primary metabolic pathway involves hydroxylation at the 11th carbon position to form 11-hydroxy-propyl-THCs. These metabolites are further oxidized to their corresponding carboxylic acid forms. Other identified metabolites include various hydroxylated derivatives, including side-chain hydroxylation at the 2' carbon. [] Interestingly, less hydroxylation at the 8th carbon position was observed compared to the pentyl homologue, delta-9-tetrahydrocannabinol. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile](/img/structure/B1228198.png)

![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-ethylphenyl)urea](/img/structure/B1228201.png)
![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide](/img/structure/B1228207.png)

